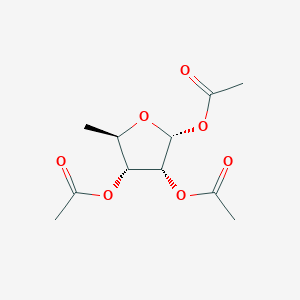

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose

Description

5-Deoxy-1,2,3-triacetyl-5-deoxy-α-D-ribose (CAS: 76497-54-6) is a chemically modified monosaccharide derivative with the molecular formula C₁₁H₁₆O₇ and a molecular weight of 260.24 g/mol. It is an acetylated form of 5-deoxy-α-D-ribofuranose, where the hydroxyl groups at positions 1, 2, and 3 are protected by acetyl groups. This compound is primarily used as a synthetic intermediate in nucleoside chemistry, particularly in the synthesis of marine natural products like trachycladines A and B . Its structure is defined by the α-configuration at the anomeric carbon (C1), distinguishing it from its β-anomer counterpart (CAS: 62211-93-2) .

Key properties:

- SMILES:

C[C@H]1O[C@H](OC(=O)C)[C@H](OC(=O)C)[C@@H]1OC(=O)C

Properties

Molecular Formula |

C11H16O7 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate |

InChI |

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11-/m1/s1 |

InChI Key |

NXEJETQVUQAKTO-VVFBATEQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose typically involves the following steps :

Acetonide Protection: D-ribose is first protected by acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.

Reduction and Hydrolysis: The protected ribose is then reduced using potassium borohydride, followed by hydrolysis to yield 1-oxy-methyl-5-deoxy-D-ribose.

Acetylation: Finally, the compound is acetylated using acetic anhydride to obtain 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ribose, such as alcohols, carboxylic acids, and substituted ribose compounds .

Scientific Research Applications

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose has a wide range of applications in scientific research :

Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis, allowing for precise control of chemical reactions.

Biology: The compound is used in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA synthesis.

Medicine: It serves as an intermediate in the production of pharmaceuticals, including chemotherapy drugs like capecitabine.

Mechanism of Action

The mechanism of action of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose involves its role as a protecting group for hydroxyl groups on ribofuranose . This protection allows for selective reactions to occur at other sites on the molecule, facilitating the synthesis of complex organic compounds. The acetyl groups can be removed under specific conditions to reveal the hydroxyl groups, enabling further chemical modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Deoxy-1,2,3-triacetyl-5-deoxy-α-D-ribose with structurally related deoxy sugars and acetylated derivatives:

Key Comparative Insights

Anomeric Configuration: The α- and β-anomers of 5-deoxy-1,2,3-triacetyl-D-ribofuranose (CAS: 76497-54-6 vs. 62211-93-2) differ in stereochemistry at C1. The α-form is critical for regioselective reactions in nucleoside synthesis, while the β-anomer may exhibit divergent reactivity in enzymatic processes .

Acetylation Impact: Acetylated derivatives (e.g., triacetyl-5-deoxy-α-D-ribose) exhibit enhanced stability and solubility in organic solvents compared to non-acetylated analogs like 2-deoxy-D-ribose. This makes them preferable as intermediates in multi-step syntheses .

Biological Relevance: Non-acetylated 5-deoxy sugars (e.g., 5-Deoxy-L-ribose) are rare in nature and challenging to synthesize.

Thermal and Physical Properties :

- 2-Deoxy-D-ribose (mp: 91°C) and 5-deoxy-L-ribose (mp: ~294.5°C) have distinct thermal behaviors due to differences in hydrogen bonding and crystallinity. Acetylated derivatives generally have lower melting points and higher volatility .

Research Findings

- Synthetic Utility: The β-anomer of triacetyl-5-deoxy-D-ribofuranose (CAS: 62211-93-2) was used as a starting material in the total synthesis of trachycladine B, achieving a 35% overall yield via chemoenzymatic methods .

- Safety and Handling: Acetylated derivatives require standard laboratory precautions (e.g., gloves, ventilation), while non-acetylated deoxy sugars like 2-deoxy-D-ribose are hygroscopic and necessitate cold storage .

Biological Activity

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is a significant compound in organic synthesis, particularly in the pharmaceutical industry. Its biological activity is primarily linked to its role as an intermediate in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA synthesis. This article explores the biological activity of this compound, its applications, and relevant research findings.

- Molecular Formula: C11H16O7

- Molecular Weight: 260.24 g/mol

- Appearance: White powder

- Solubility: Sparingly soluble in water; readily soluble in organic solvents (ethanol, acetone, chloroform)

- Melting Point: Approximately 63-64°C

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose functions primarily as a protecting group for hydroxyl groups on ribofuranose. This property allows for selective deprotection under specific conditions, facilitating precise control over chemical reactions. The compound is crucial in the synthesis of various pharmaceuticals, including:

- Chemotherapy Drugs: It is an important precursor in the production of Capecitabine, a drug used to treat various cancers such as breast and colorectal cancer .

Applications in Pharmaceutical Research

The compound's ability to act as an intermediate in nucleoside synthesis makes it valuable for developing antiviral and anticancer drugs. Its applications extend to:

- Nucleotide Synthesis: Essential for creating building blocks of nucleic acids.

- Pharmaceutical Development: Used in synthesizing active ingredients for cancer treatment drugs like Capecitabine .

- Organic Synthesis: Serves as a key reagent in various synthetic pathways.

Case Studies

- Synthesis of Capecitabine:

-

Biological Activity Evaluation:

- Research has indicated that derivatives of this compound exhibit varying degrees of biological activity against cancer cell lines. The structure-activity relationship (SAR) studies have shown that modifications to the ribose moiety can significantly impact the potency and selectivity of the resulting nucleoside analogs .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose | C11H16O7 | Intermediate in nucleotide synthesis | Anticancer drugs |

| D-Ribose | C5H10O5 | Energy metabolism | Nutritional supplements |

| Capecitabine | C15H22FN3O6S | Antitumor activity | Cancer treatment |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose, and how is its purity validated?

- Methodological Answer : The compound is synthesized via regioselective acetylation of 5-deoxy-alpha-D-ribose. Acetylation typically employs acetic anhydride in the presence of a catalyst (e.g., pyridine) under anhydrous conditions. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using HPLC (C18 column, UV detection at 210 nm) and 1H/13C NMR (confirming acetyl group integration and anomeric proton configuration). Mass spectrometry (ESI-MS ) provides molecular weight verification (expected [M+H]+ = 261.24) .

Q. Which analytical techniques are most reliable for characterizing 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify acetyl group positions (δ ~2.0–2.2 ppm for CH3) and confirm the alpha-anomeric configuration (δ ~5.3–5.5 ppm for C1 proton).

- GC-MS : After silylation (e.g., BSTFA derivatization), GC-MS quantifies trace impurities and validates molecular fragmentation patterns.

- Polarimetry : Optical rotation ([α]D) confirms stereochemical consistency with the alpha-D configuration .

Advanced Research Questions

Q. How can 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose be applied in prodrug design to enhance drug bioavailability?

- Methodological Answer : The triacetyl groups act as protective moieties, improving lipophilicity for membrane penetration. In vivo, esterases hydrolyze the acetyl groups to release the active 5-deoxyribose derivative. To assess efficacy, researchers conduct:

- In vitro hydrolysis assays (e.g., incubation with porcine liver esterase, monitored via LC-MS).

- Caco-2 cell permeability studies to compare absorption rates of acetylated vs. non-acetylated analogs .

Q. What strategies resolve contradictions in reported biological activities of deoxyribose derivatives (e.g., stereochemistry-dependent effects)?

- Methodological Answer :

- Enantioselective synthesis : Use chiral catalysts (e.g., Sharpless dihydroxylation) to isolate pure D- or L-forms.

- Comparative bioassays : Test alpha/beta anomers and D/L stereoisomers in parallel for antioxidant (DPPH assay) and anti-inflammatory (COX-2 inhibition) activity. Contradictions often arise from impurities in stereochemical preparations; thus, HPLC chiral columns are critical for validation .

Q. How does the acetylated form influence enzymatic stability in metabolic pathways compared to non-acetylated 5-deoxyribose?

- Methodological Answer :

- Metabolite tracking : Incubate the compound with liver microsomes and analyze via LC-MS/MS to identify hydrolysis products (e.g., free 5-deoxyribose).

- Enzyme kinetics : Compare Km and Vmax values for esterase-mediated hydrolysis of acetylated vs. non-acetylated substrates .

Q. What computational methods predict the interaction of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) simulates binding to enzymes like deoxyribose-phosphate aldolase (DERA).

- MD simulations (GROMACS) assess stability of ligand-enzyme complexes over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Research Design Considerations

Q. How can researchers ensure stereochemical fidelity during large-scale synthesis?

- Methodological Answer :

- In situ monitoring : Use FTIR to track acetyl group incorporation and avoid beta-anomer formation.

- X-ray crystallography : Resolve crystal structures of intermediates to confirm configurations .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent studies : Administer radiolabeled (14C) compound and measure plasma/tissue distribution via scintillation counting.

- Microdialysis : Quantify blood-brain barrier penetration in rats using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.